N-(Pyrimidin-2-yl)acetohydrazide
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Overview
Description
N-(Pyrimidin-2-yl)acetohydrazide is a chemical compound that features a pyrimidine ring attached to an acetohydrazide moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . The presence of the acetohydrazide group further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Pyrimidin-2-yl)acetohydrazide can be synthesized through the reaction of pyrimidine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically involves the following steps:
- Dissolve pyrimidine-2-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(Pyrimidin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N-(Pyrimidin-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Pyrimidin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- N-(Pyridin-2-yl)acetohydrazide
- N-(Pyrimidin-4-yl)acetohydrazide
- N-(Pyrimidin-5-yl)acetohydrazide
Comparison: N-(Pyrimidin-2-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to N-(Pyridin-2-yl)acetohydrazide, it exhibits different binding affinities and inhibitory effects on enzymes. The position of the pyrimidine ring nitrogen atoms also affects its interaction with molecular targets, making it distinct from other pyrimidine derivatives .
Properties
Molecular Formula |
C6H8N4O |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-pyrimidin-2-ylacetohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-5(11)10(7)6-8-3-2-4-9-6/h2-4H,7H2,1H3 |
InChI Key |
IPBCXVGFWIVCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC=CC=N1)N |
Origin of Product |
United States |
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